molecular formula C13H16O4 B1335846 Ethyl 5-acetyl-2-ethoxybenzoate CAS No. 216143-90-7

Ethyl 5-acetyl-2-ethoxybenzoate

Cat. No. B1335846
M. Wt: 236.26 g/mol
InChI Key: YXLALZDDWWTPFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate is described as a five-step process with an overall yield of 41% . Similarly, the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a one-pot sequential N-acylation/dehydrative cyclization is another example of the synthetic strategies employed for such compounds . These methods could potentially be adapted for the synthesis of Ethyl 5-acetyl-2-ethoxybenzoate.

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 5-acetyl-2-ethoxybenzoate has been determined using various techniques. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . This suggests that similar analytical methods could be used to elucidate the structure of Ethyl 5-acetyl-2-ethoxybenzoate.

Chemical Reactions Analysis

The chemical reactions involving ethyl benzoate derivatives can be quite diverse. The paper discussing the kinetics of hydrolysis of (1'-ethoxy)ethyl 2-acetoxybenzoate, a derivative of aspirin, indicates that such compounds can undergo hydrolysis via a classical SN1-type mechanism . This information could be relevant when considering the reactivity of Ethyl 5-acetyl-2-ethoxybenzoate in various chemical environments.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 5-acetyl-2-ethoxybenzoate are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting points, and stability of the compounds can be inferred from their structural analogs. The synthesis and characterization of novel compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, provide information on the NMR, IR, and mass spectroscopy data that could be expected for Ethyl 5-acetyl-2-ethoxybenzoate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Complex Compounds : Ethyl 5-acetyl-2-ethoxybenzoate is involved in the synthesis of various complex compounds. For example, it is used in the synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing its utility in creating novel chemical structures (Reddy & Nagaraj, 2008).

  • Antiparasitic Activity : Derivatives of Ethyl 5-acetyl-2-ethoxybenzoate, such as 4-amino-2-ethoxybenzoic acid, have shown potential in antiparasitic applications, particularly in the development of anticoccidial drugs (Rogers et al., 1964).

  • Crystal and Molecular Structures : The compound plays a role in the formation of molecular structures with certain organometallic compounds, demonstrating its relevance in understanding and manipulating molecular geometries (James et al., 1998).

Pharmaceutical Applications

  • Drug Precursors : Ethyl 5-acetyl-2-ethoxybenzoate is used in the preparation and characterization of drug particles, such as ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, indicating its importance in the pharmaceutical industry (Bosch et al., 2004).

Catalysis and Reaction Mechanisms

  • Catalytic Reactions : This compound participates in catalytic reactions, as seen in the synthesis of various benzofuran derivatives, highlighting its role in facilitating chemical transformations (Elrahman et al., 1998).

Environmental and Safety Studies

  • Biomarker Studies : Derivatives of Ethyl 5-acetyl-2-ethoxybenzoate, like 2-Ethylhexyl salicylate, are studied as biomarkers of exposure in humans, signifying its relevance in environmental health and safety research (Bury et al., 2019).

Safety And Hazards

The safety data sheet for Ethyl 5-acetyl-2-ethoxybenzoate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

ethyl 5-acetyl-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-6-10(9(3)14)8-11(12)13(15)17-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLALZDDWWTPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407814
Record name ethyl 5-acetyl-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-2-ethoxybenzoate

CAS RN

216143-90-7
Record name ethyl 5-acetyl-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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